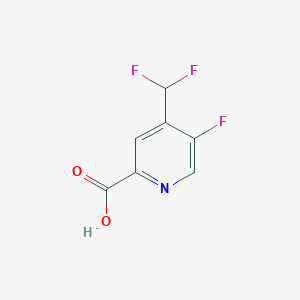
4-(Difluoromethyl)-5-fluoropicolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)-5-fluoropicolinic acid is a fluorinated organic compound that has garnered interest in various scientific fields due to its unique chemical properties. The presence of both difluoromethyl and fluorine groups in its structure imparts distinct reactivity and stability, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylation reagents, such as ClCF₂H, in the presence of a base to introduce the difluoromethyl group . The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) .
Industrial Production Methods
Industrial production of 4-(Difluoromethyl)-5-fluoropicolinic acid may involve large-scale difluoromethylation and fluorination processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction times .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-5-fluoropicolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or difluoromethyl positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted picolinic acid derivatives.
Scientific Research Applications
4-(Difluoromethyl)-5-fluoropicolinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, where it can mimic the properties of natural biological molecules.
Medicine: Explored for its potential use in pharmaceuticals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-5-fluoropicolinic acid involves its interaction with specific molecular targets. The difluoromethyl group can act as a hydrogen bond donor, while the fluorine atom can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)-5-fluoropicolinic acid
- 4-(Difluoromethyl)-5-chloropicolinic acid
- 4-(Difluoromethyl)-5-bromopicolinic acid
Uniqueness
4-(Difluoromethyl)-5-fluoropicolinic acid is unique due to the presence of both difluoromethyl and fluorine groups, which impart distinct reactivity and stability compared to other similar compounds. The difluoromethyl group provides a balance between lipophilicity and hydrogen bonding ability, making it a versatile moiety for various applications .
Properties
Molecular Formula |
C7H4F3NO2 |
|---|---|
Molecular Weight |
191.11 g/mol |
IUPAC Name |
4-(difluoromethyl)-5-fluoropyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H4F3NO2/c8-4-2-11-5(7(12)13)1-3(4)6(9)10/h1-2,6H,(H,12,13) |
InChI Key |
ZMZXKXAUBPTBPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1C(=O)O)F)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[5-(2-chlorophenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydro-1H-indole-3-carboxylicacid](/img/structure/B13581466.png)
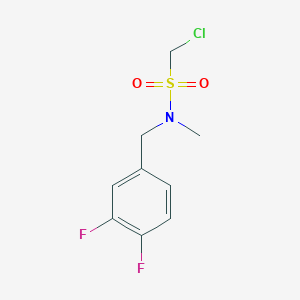
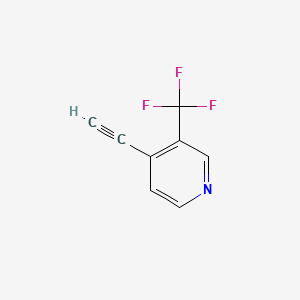
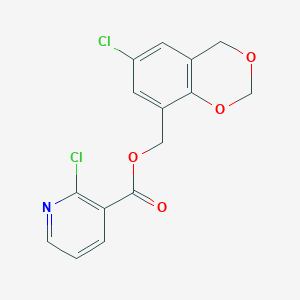
![4-[(4-Methoxyphenyl)methyl]piperidine-1-carboxamide](/img/structure/B13581498.png)
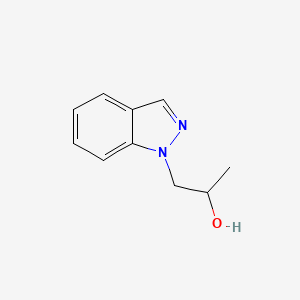
![5-Bromothieno[2,3-b]thiophene-2-carbaldehyde](/img/structure/B13581514.png)
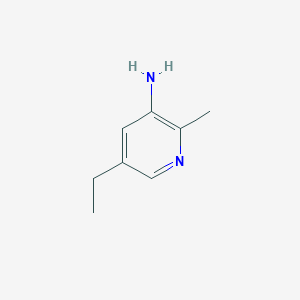
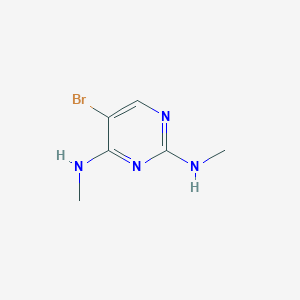
![N-cyclopropyl-2,3,4,5,6-pentafluoro-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide](/img/structure/B13581531.png)

